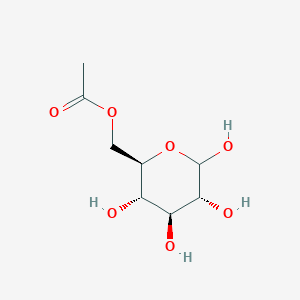
6-O-acetyl-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Acetyl-D-glucopyranose is a derivative of D-glucose, where an acetyl group is attached to the sixth carbon of the glucopyranose ring. This compound is part of the broader class of acetylated sugars, which are commonly used in organic synthesis and various biochemical applications. The acetylation of sugars like D-glucopyranose can significantly alter their chemical properties, making them useful intermediates in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-acetyl-D-glucopyranose typically involves the acetylation of D-glucopyranose. One common method is the reaction of D-glucopyranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-Acetyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 6-O-carboxy-D-glucopyranose.
Reduction: Formation of 6-O-hydroxy-D-glucopyranose.
Substitution: Formation of 6-O-substituted-D-glucopyranose derivatives.
Applications De Recherche Scientifique
6-O-Acetyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and as a model compound for understanding carbohydrate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and as a starting material for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 6-O-acetyl-D-glucopyranose involves its interaction with various enzymes and proteins in biological systems. The acetyl group can be hydrolyzed by esterases, releasing D-glucopyranose and acetic acid. This hydrolysis can affect the glycosylation patterns of proteins and lipids, influencing cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
1,2,3,4,6-Penta-O-acetyl-D-glucopyranose: A fully acetylated derivative of D-glucopyranose with acetyl groups on all hydroxyl positions.
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: A derivative with acetyl groups on the second, third, fourth, and sixth carbons.
3,6-Di-O-acetyl-1,2,4-O-orthoacetyl-D-glucopyranose: A compound with acetyl groups on the third and sixth carbons and an orthoacetyl group on the first, second, and fourth carbons
Uniqueness: 6-O-Acetyl-D-glucopyranose is unique in its selective acetylation at the sixth carbon, which can influence its reactivity and interaction with biological molecules. This selective modification allows for targeted studies on the role of acetylation in carbohydrate chemistry and biology.
Propriétés
Formule moléculaire |
C8H14O7 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O7/c1-3(9)14-2-4-5(10)6(11)7(12)8(13)15-4/h4-8,10-13H,2H2,1H3/t4-,5-,6+,7-,8?/m1/s1 |
Clé InChI |
ILLOJQCWUBEHBA-KEWYIRBNSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12433159.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide](/img/structure/B12433167.png)
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
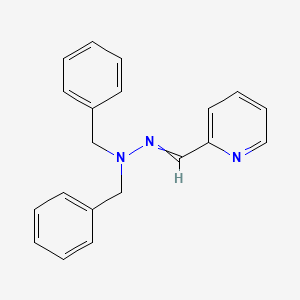
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
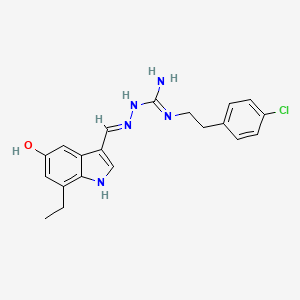
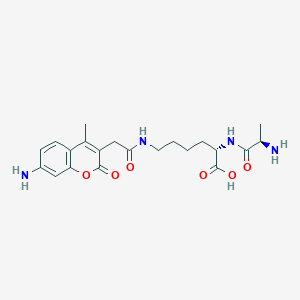
![3-phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)-sulfanylidenemethyl]amino]ethyl]-2-propenamide](/img/structure/B12433191.png)
![disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B12433200.png)
![(4R)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B12433208.png)
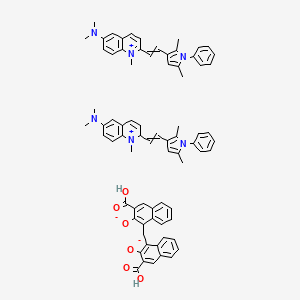
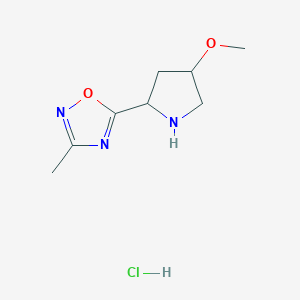
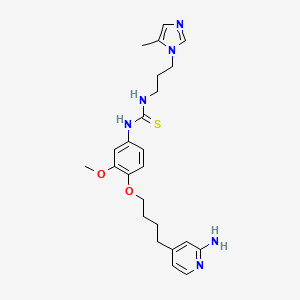
![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)
